molecular formula C28H32N6O4 B11271558 N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11271558
M. Wt: 516.6 g/mol
InChI Key: UFPMWYBNWPTKKL-UHFFFAOYSA-N
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Description

Our protagonist, N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (let’s call it “N-CPETQ” for brevity), belongs to the intriguing class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs). These non-naturally occurring small molecules have captured the attention of researchers due to their diverse applications in agriculture and medicinal chemistry .

Preparation Methods

Synthetic Routes: N-CPETQ can be synthesized through various routes, but let’s focus on one common method. Starting from suitable precursors, a key step involves cyclization to form the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The ethylphenylamine moiety plays a crucial role in constructing this intricate structure.

Reaction Conditions: The synthesis typically involves condensation reactions, cyclizations, and subsequent functional group transformations. Specific conditions vary, but organic solvents, acid or base catalysts, and controlled temperatures are often employed.

Industrial Production: While N-CPETQ isn’t mass-produced, its synthesis can be scaled up using batch or continuous processes. Industrial production involves optimizing yields, minimizing impurities, and ensuring reproducibility.

Chemical Reactions Analysis

Reactivity: N-CPETQ participates in various chemical reactions:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reductions alter its electronic properties.

    Substitution: Substituents can be added or replaced. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major Products: N-CPETQ derivatives arise from these reactions. For instance, functionalizing the ethylphenylamine group leads to diverse analogs with distinct properties.

Scientific Research Applications

Medicinal Chemistry: N-CPETQ’s bioactivity piques interest:

    Anticancer: It may inhibit tumor growth pathways.

    Antiviral: Potential against viral infections.

    Cardiovascular Vasodilators: Impact on blood vessels.

    Anti-inflammatory and Analgesic: Pain relief and inflammation control.

Coordination Compounds: N-CPETQ coordinates with metals, influencing biological systems. Researchers explore its interactions in drug delivery and catalysis.

Mechanism of Action

N-CPETQ’s effects involve molecular targets (e.g., enzymes, receptors) and signaling pathways. Detailed studies unravel its mode of action.

Comparison with Similar Compounds

N-CPETQ stands out due to its unique structure. Similar compounds include other [1,2,4]triazolo[1,5-a]pyrimidines, but N-CPETQ’s specific substituents set it apart.

Properties

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(3-ethylanilino)-2-oxoethyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C28H32N6O4/c1-3-14-32-26(37)22-13-12-19(25(36)30-20-9-5-6-10-20)16-23(22)34-27(32)31-33(28(34)38)17-24(35)29-21-11-7-8-18(4-2)15-21/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,29,35)(H,30,36)

InChI Key

UFPMWYBNWPTKKL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NC5=CC=CC(=C5)CC

Origin of Product

United States

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